![molecular formula C9H16N4O6 B12085991 4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)

4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of SGNs involves complex tissue engineering strategies. These strategies include the use of seed cells, biomolecules, and scaffold materials to create a conducive environment for SGN regeneration . The process often involves the transplantation of exogenous stem cells or the reprogramming of endogenous glial cells .

Chemical Reactions Analysis

SGNs are involved in various biochemical reactions, particularly those related to neuronal regeneration and repair. These reactions often involve the use of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), which promote the survival and growth of SGNs . Additionally, SGNs undergo oxidative stress and inflammation, which can be mitigated by antioxidants and anti-inflammatory agents .

Scientific Research Applications

SGNs have numerous scientific research applications, particularly in the fields of auditory neuroscience and regenerative medicine. They are studied to understand the mechanisms of hearing and hearing loss, and to develop therapies for sensorineural hearing loss . SGNs are also used in the development of cochlear implants, which bypass damaged hair cells to directly stimulate SGNs and restore hearing . Furthermore, SGNs are used in drug screening assays to identify compounds that promote neuronal regeneration .

Mechanism of Action

The mechanism of action of SGNs involves the transmission of auditory signals from the cochlea to the brainstem. This process is mediated by the release of neurotransmitters at synapses between SGNs and hair cells in the cochlea . Neurotrophic factors such as BDNF and NT-3 play a crucial role in maintaining the health and function of SGNs by promoting their survival and growth . Additionally, SGNs are involved in the activation of signaling pathways such as the NF-kappaB pathway, which regulates the expression of genes involved in cell survival and inflammation .

Comparison with Similar Compounds

SGNs are unique in their role as primary auditory neurons. Similar compounds include other types of sensory neurons, such as retinal ganglion cells (RGCs) in the visual system and dorsal root ganglion (DRG) neurons in the somatosensory system . SGNs are distinct in their specific function of transmitting auditory information and their unique anatomical location in the cochlea .

Properties

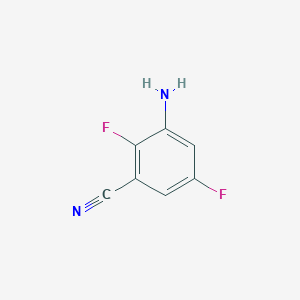

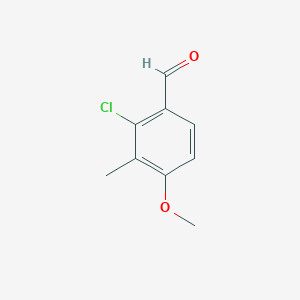

Molecular Formula |

C9H16N4O6 |

|---|---|

Molecular Weight |

276.25 g/mol |

IUPAC Name |

4-amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19) |

InChI Key |

BPMRXBZYPGYPJN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)

![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)

![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)

![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)